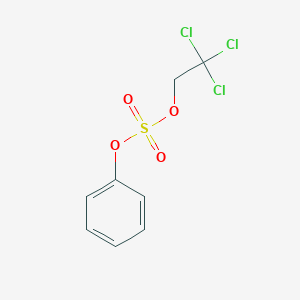
Phenyl 2,2,2-trichloroethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,2,2-trichloroethyl sulfate is an organic compound that belongs to the class of sulfate esters It is characterized by the presence of a phenyl group attached to a 2,2,2-trichloroethyl sulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2,2,2-trichloroethyl sulfate can be synthesized through the sulfation of phenolic compounds using 2,2,2-trichloroethyl chlorosulfate. The reaction typically involves the use of a base such as N,N-dimethylaminopyridine (DMAP) to facilitate the sulfation process . The reaction conditions often include the use of an organic solvent and controlled temperature to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfation processes using chlorosulfonic acid esters or sulfuryl imidazolium salts. These methods allow for milder reaction conditions and efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of phenolic derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperature and the use of solvents such as methanol .
Major Products Formed
The major products formed from the reactions of this compound include phenolic derivatives, sulfated metabolites, and other substituted compounds .
Aplicaciones Científicas De Investigación
Phenyl 2,2,2-trichloroethyl sulfate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of phenyl 2,2,2-trichloroethyl sulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. The pathways involved in its mechanism of action include the inhibition of sulfatases and other related enzymes .
Comparación Con Compuestos Similares
Phenyl 2,2,2-trichloroethyl sulfate can be compared with other similar compounds, such as:
4’-Chlorobiphenyl-3-yl 2,2,2-trichloroethyl sulfate: This compound has a similar sulfate ester structure but with a chlorinated biphenyl group.
Polychlorinated biphenyl sulfate derivatives: These compounds share the sulfate ester functionality but differ in their aromatic ring structures and degree of chlorination.
This compound is unique due to its specific phenyl and 2,2,2-trichloroethyl sulfate moiety, which imparts distinct chemical properties and reactivity compared to other sulfate esters.
Propiedades
Número CAS |
653605-14-2 |
|---|---|
Fórmula molecular |
C8H7Cl3O4S |
Peso molecular |
305.6 g/mol |
Nombre IUPAC |
phenyl 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H7Cl3O4S/c9-8(10,11)6-14-16(12,13)15-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
UAGOTNIBMAOPEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
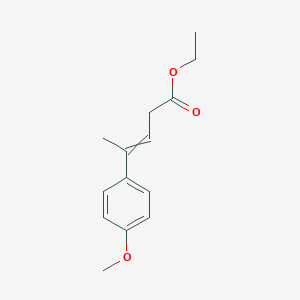
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole](/img/structure/B12533231.png)
![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![4-[(6-Phenylhexanoyl)amino]butanoic acid](/img/structure/B12533265.png)
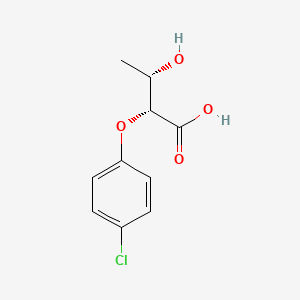
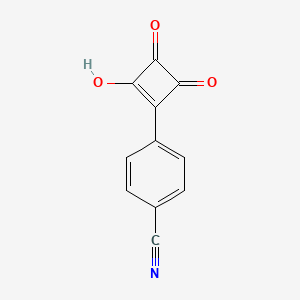
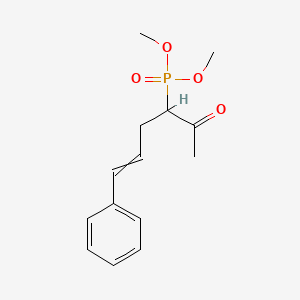

silane](/img/structure/B12533281.png)
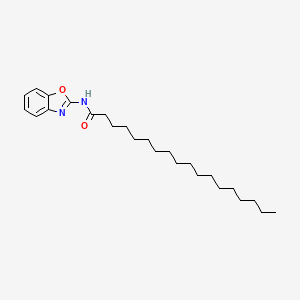
![N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B12533289.png)
